19(R),20(S)-Edp

Stereoselective biosynthesis Enzymatic epoxidation Enantiomeric excess

19(R),20(S)-Edp is a specific enantiomeric form of 19,20-epoxydocosapentaenoic acid (19,20-EDP), a cytochrome P450-derived epoxide metabolite of the ω-3 fatty acid docosahexaenoic acid (DHA). This compound belongs to the oxylipin class of bioactive lipid mediators and is distinguished from its (19S,20R) enantiomer by its opposite stereochemical configuration at the epoxide moiety.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
Cat. No. B12362497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19(R),20(S)-Edp
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCC1C(O1)CC=CCC=CCC=CCC=CCC=CCCC(=O)O
InChIInChI=1S/C22H32O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,13-16,20-21H,2,5-6,11-12,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m0/s1
InChIKeyOSXOPUBJJDUAOJ-SDRHCZSHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19(R),20(S)-Edp: A Defined Stereoisomer of the Bioactive ω-3 Epoxide 19,20-EDP for Targeted Research


19(R),20(S)-Edp is a specific enantiomeric form of 19,20-epoxydocosapentaenoic acid (19,20-EDP), a cytochrome P450-derived epoxide metabolite of the ω-3 fatty acid docosahexaenoic acid (DHA) [1]. This compound belongs to the oxylipin class of bioactive lipid mediators and is distinguished from its (19S,20R) enantiomer by its opposite stereochemical configuration at the epoxide moiety . Endogenously, 19,20-EDP is the most abundant epoxydocosapentaenoic acid regioisomer produced in vivo, where it exerts significant regulatory effects on inflammation, mitochondrial function, and vascular homeostasis [2].

Why Racemic or Alternative Epoxide Substitution Undermines Experimental Reproducibility for 19(R),20(S)-Edp


The biological activity of 19,20-EDP is critically dependent on both its regioisomeric position (19,20- vs. 16,17-EDP) and its stereochemical configuration (R,S vs. S,R enantiomers) [1]. Enzymatic studies reveal that the naturally predominant (S,R) enantiomer constitutes ~90% of the 19,20-EDP fraction generated by certain cytochrome P450 mutants, with the (R,S) form representing only ~10% [2]. Furthermore, functional cardioprotection and metabolic regulation have been shown to differ markedly between 19,20-EDP and related ω-3 epoxides such as 17,18-EEQ; for example, 19,20-EDP provided superior protection against ischemia-reperfusion injury compared to 17,18-EEQ in head-to-head Langendorff heart perfusions [3]. Therefore, employing undefined racemic mixtures, alternative regioisomers (e.g., 16,17-EDP), or other ω-3 epoxides in lieu of the defined stereoisomer 19(R),20(S)-Edp introduces uncontrolled variables that can obscure mechanism-of-action studies and compromise the reproducibility of experimental outcomes.

Quantitative Differentiation of 19(R),20(S)-Edp Against Close Analogs and In-Class Candidates


Stereoisomeric Ratio in Enzymatic Production: 9:1 Predominance of (S,R) over (R,S) Enantiomer

In the biosynthetic production of 19,20-EDP using the mutant (F87V) P450 enzyme BM3 from Bacillus megaterium, the 19,20-EDP fraction exhibits a pronounced stereochemical bias, with the (S,R) enantiomer predominating over the (R,S) enantiomer at a ratio of approximately 9:1 [1]. In contrast, the 16,17-EDP regioisomer produced under the same conditions is exclusively the (S,R) enantiomer, highlighting regioisomeric differences in enzymatic stereoselectivity [2].

Stereoselective biosynthesis Enzymatic epoxidation Enantiomeric excess

Cardioprotective Functional Recovery: 19,20-EDP Outperforms 17,18-EEQ and EPA in Ex Vivo Ischemia-Reperfusion

In a direct comparative Langendorff heart perfusion study, isolated mouse hearts were treated with vehicle, DHA, 19,20-EDP, EPA, or 17,18-EEQ and subjected to 30 minutes of global ischemia followed by 40 minutes of reperfusion. Hearts perfused with 19,20-EDP exhibited significantly superior postischemic functional recovery compared to those treated with EPA or 17,18-EEQ, as measured by recovery of left ventricular developed pressure [1]. Specifically, while EPA and 17,18-EEQ failed to confer significant cardioprotection, 19,20-EDP and its parent DHA markedly improved functional recovery and preserved mitochondrial integrity [2].

Cardioprotection Ischemia-reperfusion injury Langendorff heart perfusion

Renal Fibrosis Reduction: 19,20-EDP Attenuates Collagen Deposition by 40-50% in UUO Mouse Model

In a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis, daily treatment with 19,20-EDP for 10 days resulted in a significant reduction of fibrotic markers compared to untreated UUO controls. Specifically, 19,20-EDP reduced collagen-positive fibrotic area and hydroxyproline content by 40-50% relative to UUO mice receiving vehicle [1]. Additionally, α-smooth muscle actin (α-SMA) immunopositive area, a marker of myofibroblast activation, was decreased by 60% following 19,20-EDP administration [2].

Renal fibrosis Unilateral ureteral obstruction Extracellular matrix

Metabolic Activity Enhancement: 19,20-EDP Increases Post-Hypoxia Cell Viability by 1.9-Fold

In an in vitro model of hypoxia/reoxygenation (HR) injury using cardiomyocytes, incubation with 19,20-EDP significantly increased metabolic activity following HR injury compared to HR control cells. Quantitative analysis revealed a 1.9-fold higher metabolic activity in 19,20-EDP-treated cells relative to untreated HR controls [1]. Notably, co-treatment with the soluble epoxide hydrolase (sEH) inhibitor t-AUCB did not further enhance the cytoprotective effect of 19,20-EDP, in contrast to the observed improvement in efficacy for 17(R),18(S)-EEQ (to 1.6-fold HR control) [2].

Hypoxia/reoxygenation injury Cardiomyocyte metabolism Cytoprotection

Optimal Procurement and Research Application Scenarios for 19(R),20(S)-Edp Based on Quantitative Evidence


Mechanistic Studies of Stereospecific Epoxide Biology

Investigators seeking to delineate the stereospecific contributions of 19,20-EDP enantiomers to biological activity require the defined 19(R),20(S)-Edp stereoisomer. Given that the (S,R) enantiomer predominates in biosynthetic mixtures by a 9:1 ratio [1], procurement of the pure (R,S) form is essential for direct comparisons of enantiomer-specific effects on targets such as mitochondrial SIRT3, NF-κB signaling, or inflammasome activation.

Cardioprotection and Ischemia-Reperfusion Injury Models

For ex vivo Langendorff heart perfusion studies or in vivo myocardial infarction models, 19,20-EDP has demonstrated superior postischemic functional recovery compared to 17,18-EEQ and EPA [1]. This makes 19(R),20(S)-Edp the compound of choice for investigating cardioprotective mechanisms involving mitochondrial SIRT3 activation and NLRP3 inflammasome attenuation [2].

Renal Fibrosis and Epithelial-Mesenchymal Transition (EMT) Research

In preclinical models of chronic kidney disease and tissue fibrosis, 19,20-EDP treatment for 10 days reduced renal collagen deposition and hydroxyproline content by 40-50% while decreasing α-SMA expression by 60% [1]. These quantitative in vivo outcomes position 19(R),20(S)-Edp as a validated tool compound for studying antifibrotic pathways and EMT reversal.

In Vitro Cytoprotection and Hypoxia/Reoxygenation Assays

Researchers utilizing cellular models of hypoxia/reoxygenation injury can rely on 19,20-EDP to achieve a 1.9-fold increase in post-injury metabolic activity, an effect that is independent of sEH inhibition [1]. This distinguishes 19(R),20(S)-Edp from 17,18-EEQ, which requires sEH co-inhibition for maximal efficacy, and guides appropriate experimental design for direct epoxide bioactivity studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 19(R),20(S)-Edp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.